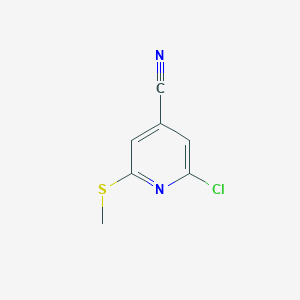
2-Chloro-4-cyano-6-methylthiopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyano-6-methylthiopyridine is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyano group, and a methylthio group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyano-6-methylthiopyridine typically involves the reaction of 4,6-diamino-3-cyano-2-methylthiopyridine with chloroacetyl chloride or acetic acid. This reaction yields the corresponding 6-acetamide derivatives . The reaction conditions often include the use of solvents like dioxane and the addition of reagents dropwise with stirring on an ice bath to control the reaction temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyano-6-methylthiopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, secondary amines, and potassium thiocyanate . Reaction conditions often involve the use of solvents like ethanol and controlled temperatures to ensure the desired product formation .
Major Products Formed
Major products formed from reactions involving this compound include S-alkyl, N-alkyl, thiazole, pyrrole, thiophene, and thienopyridine derivatives .
Scientific Research Applications
2-Chloro-4-cyano-6-methylthiopyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyano-6-methylthiopyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the specific mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-4-cyano-6-methylthiopyridine include other chloropyridine derivatives such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine . These compounds share structural similarities but differ in the position of the chlorine atom and other substituents.
Uniqueness
This compound is unique due to the presence of both a cyano group and a methylthio group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives .
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
2-chloro-6-methylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2S/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |
InChI Key |
YRJYOSNNBUYOLR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)





![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)



